N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide
Description
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and versatility in chemical synthesis.
Properties
IUPAC Name |
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c13-10(17)3-5-16-6-4-11(15-16)14-12(18)9-2-1-7-19-8-9/h4,6,9H,1-3,5,7-8H2,(H2,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWMROVFKUVNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=NN(C=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the oxane-3-carboxamide moiety. One common synthetic route includes the reaction of hydrazine with a β-diketone to form the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pH, and reaction time.
Chemical Reactions Analysis
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives and fused heterocyclic compounds.
Scientific Research Applications
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide can be compared with other pyrazole derivatives, such as:
3-aminopyrazole: Known for its use in synthesizing various heterocyclic compounds.
4-aminopyrazole: Studied for its biological activities, including enzyme inhibition.
5-aminopyrazole: Used as a building block in medicinal chemistry for developing new drugs.
What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical properties and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
